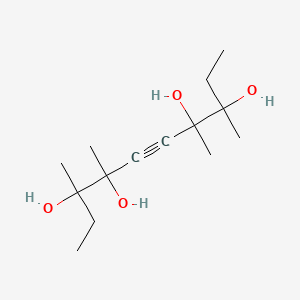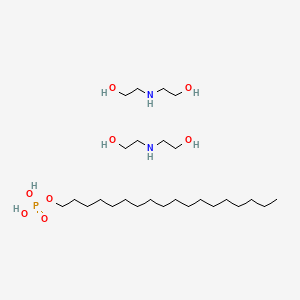
2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate is a compound that combines the properties of both an amino alcohol and a phosphate ester. This compound is known for its unique chemical structure, which includes a hydroxyethylamino group and an octadecyl phosphate group. It is used in various scientific and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)ethanol typically involves the reaction of ethanolamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product.
For the preparation of octadecyl dihydrogen phosphate, octadecanol is reacted with phosphorus oxychloride in the presence of a base, such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phosphorus oxychloride.
Industrial Production Methods
In industrial settings, the production of 2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The phosphate group can undergo nucleophilic substitution reactions to form different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alcohols and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines, alcohols.
Substitution: Various phosphate esters.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: In the study of cell membrane structures and functions due to its amphiphilic nature.
Medicine: As a component in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: In the production of cosmetics, detergents, and lubricants due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate involves its interaction with various molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the octadecyl phosphate group can interact with lipid membranes. These interactions can affect the stability and permeability of cell membranes, making the compound useful in drug delivery and other biomedical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxyethylamino)ethanol: Similar in structure but lacks the phosphate group.
Octadecyl phosphate: Similar in structure but lacks the hydroxyethylamino group.
Ethanolamine: A simpler compound with only the hydroxyethylamino group.
Uniqueness
2-(2-Hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate is unique due to its combination of both an amino alcohol and a phosphate ester. This dual functionality allows it to interact with a wide range of chemical and biological systems, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
65151-78-2 |
|---|---|
Molekularformel |
C26H61N2O8P |
Molekulargewicht |
560.7 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;octadecyl dihydrogen phosphate |
InChI |
InChI=1S/C18H39O4P.2C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;2*6-3-1-5-2-4-7/h2-18H2,1H3,(H2,19,20,21);2*5-7H,1-4H2 |
InChI-Schlüssel |
IVRRIAWKYOURJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


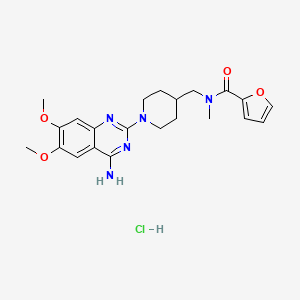
![S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate](/img/structure/B14487881.png)

![4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14487902.png)
![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)
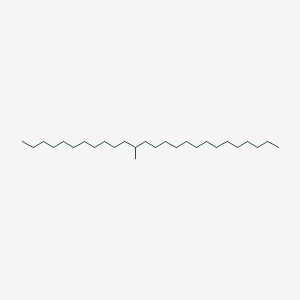
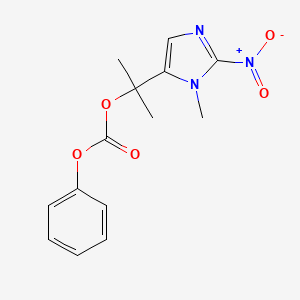
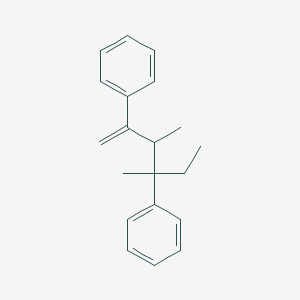
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
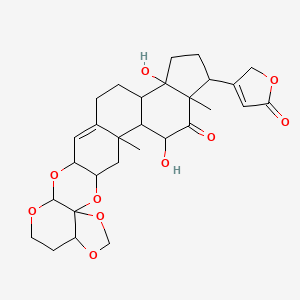
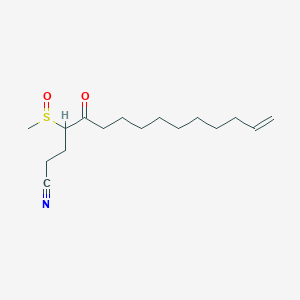
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
